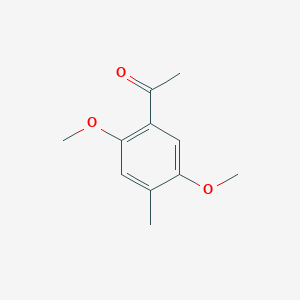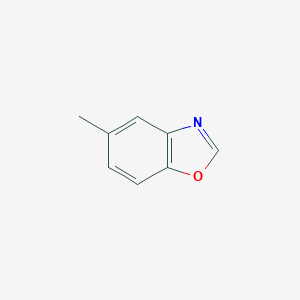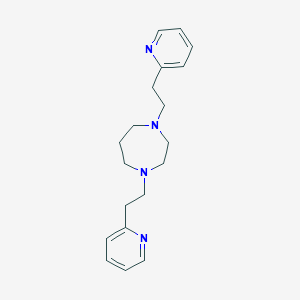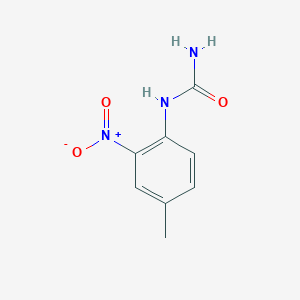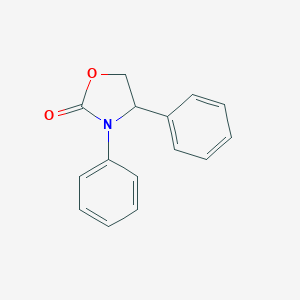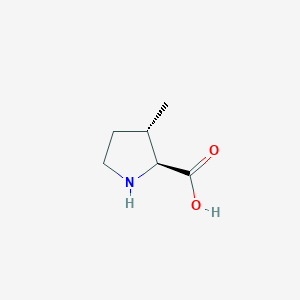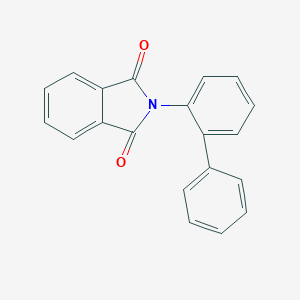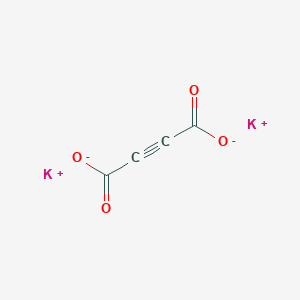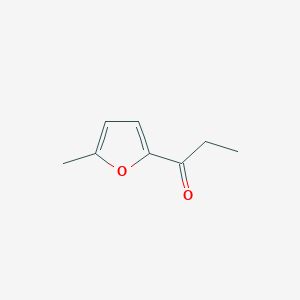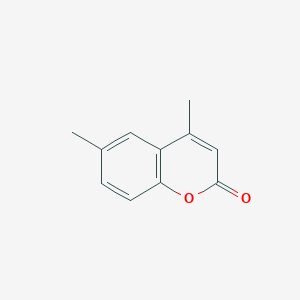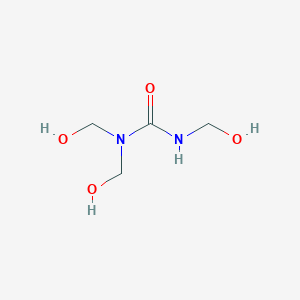
Tris(hydroxymethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(hydroxymethyl)urea (THU) is a highly versatile compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. THU is a white crystalline powder that is soluble in water and has a molecular formula of C4H10N2O4.
科学研究应用
Tris(hydroxymethyl)urea has been extensively studied for its potential applications in various scientific fields, including biomedicine, material science, and environmental science. In biomedicine, Tris(hydroxymethyl)urea has been shown to have antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs and therapies. Tris(hydroxymethyl)urea has also been used in the synthesis of novel materials, such as polyurethanes and resins, due to its ability to form stable complexes with metal ions. In environmental science, Tris(hydroxymethyl)urea has been studied for its potential use as a chelating agent for heavy metal removal from wastewater.
作用机制
The mechanism of action of Tris(hydroxymethyl)urea is not fully understood, but it is believed to involve the formation of stable complexes with metal ions and the inhibition of certain enzymes. Tris(hydroxymethyl)urea has been shown to bind to copper ions, which are essential for the activity of certain enzymes, and inhibit their function. Tris(hydroxymethyl)urea has also been shown to have a chelating effect on iron ions, which are involved in the production of reactive oxygen species (ROS) in cells. By inhibiting the activity of these enzymes and reducing ROS production, Tris(hydroxymethyl)urea may have a protective effect against oxidative stress and inflammation.
生化和生理效应
Tris(hydroxymethyl)urea has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor properties. Tris(hydroxymethyl)urea has been shown to inhibit the production of ROS and reduce oxidative stress in cells, which can lead to a reduction in inflammation and cell damage. Tris(hydroxymethyl)urea has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
Tris(hydroxymethyl)urea has several advantages for use in laboratory experiments, including its stability, solubility in water, and low toxicity. Tris(hydroxymethyl)urea is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, Tris(hydroxymethyl)urea has some limitations, including its limited solubility in organic solvents and its potential to form complexes with other compounds in the sample, which can interfere with the results of experiments.
未来方向
There are several future directions for research on Tris(hydroxymethyl)urea, including the development of new drugs and therapies based on its antitumor and anti-inflammatory properties. Tris(hydroxymethyl)urea could also be used in the synthesis of novel materials with unique properties, such as self-healing materials or materials with enhanced mechanical properties. Additionally, Tris(hydroxymethyl)urea could be studied further for its potential use in environmental applications, such as heavy metal removal from wastewater. Overall, Tris(hydroxymethyl)urea is a highly versatile compound with significant potential for future research and applications.
合成方法
Tris(hydroxymethyl)urea can be synthesized through a multistep reaction process that involves the reaction of formaldehyde, urea, and glyoxal in the presence of a base catalyst. The reaction yields Tris(hydroxymethyl)urea as the final product, which can be purified through recrystallization. The synthesis of Tris(hydroxymethyl)urea is relatively straightforward and can be carried out in a laboratory setting using standard laboratory equipment.
属性
CAS 编号 |
13329-70-9 |
|---|---|
产品名称 |
Tris(hydroxymethyl)urea |
分子式 |
C4H10N2O4 |
分子量 |
150.13 g/mol |
IUPAC 名称 |
1,1,3-tris(hydroxymethyl)urea |
InChI |
InChI=1S/C4H10N2O4/c7-1-5-4(10)6(2-8)3-9/h7-9H,1-3H2,(H,5,10) |
InChI 键 |
XJBNELXWSXDUFP-UHFFFAOYSA-N |
SMILES |
C(NC(=O)N(CO)CO)O |
规范 SMILES |
C(NC(=O)N(CO)CO)O |
其他 CAS 编号 |
13329-70-9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B76515.png)
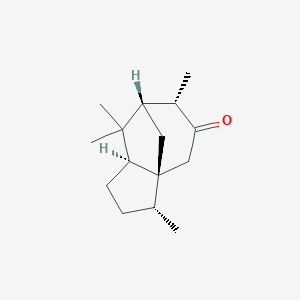
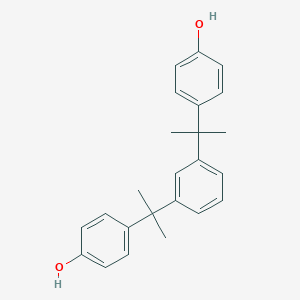
![beta-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester](/img/structure/B76518.png)
